molecular formula C27H31ClN2O9 B1674849 Levamlodipine gentisate CAS No. 856256-16-1

Levamlodipine gentisate

Numéro de catalogue: B1674849
Numéro CAS: 856256-16-1
Poids moléculaire: 563 g/mol
Clé InChI: LLDSEVAJXHNUAJ-LMOVPXPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levamlodipine gentisate is a pharmacologically active enantiomer of amlodipine. Amlodipine belongs to the dihydropyridine group of calcium channel blocker used as an antihypertensive and antianginal agent.

Applications De Recherche Scientifique

Pharmacological Profile

Levamlodipine gentisate functions as a selective L-type calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure. This mechanism is crucial for managing conditions such as hypertension and coronary artery disease.

Treatment of Hypertension

This compound is indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure in both adults and children. A systematic review indicated that combination therapy involving levamlodipine besylate (the salt form) with diuretics or other antihypertensives can significantly improve blood pressure control compared to monotherapy .

Management of Angina Pectoris

The compound is also effective in managing angina pectoris, particularly spontaneous angina. It has been shown to improve exercise tolerance and reduce the frequency of anginal attacks when used alone or in combination with other antianginal agents .

Research Findings

Recent studies have focused on the comparative effectiveness of this compound against other antihypertensive agents. A notable study evaluated the safety and efficacy of S-amlodipine (the active enantiomer) in treatment-naive hypertensive patients, showing significant reductions in systolic blood pressure over an 8-week period .

Combination Therapy Efficacy

A clinical assessment explored the effectiveness of levamlodipine besylate combined with diuretics for treating varying degrees of hypertension severity. Results indicated that patients receiving combination therapy achieved better blood pressure control than those on monotherapy .

Long-term Outcomes

Longitudinal studies have assessed the long-term outcomes of patients treated with this compound, revealing sustained blood pressure reduction and improved quality of life metrics over extended periods .

Comparative Data Table

ApplicationEfficacy LevelNotes
Hypertension TreatmentHighEffective as monotherapy and in combination
Angina ManagementModerateReduces frequency of attacks
Combination TherapyVery HighEnhanced efficacy with diuretics

Propriétés

Numéro CAS

856256-16-1

Formule moléculaire

C27H31ClN2O9

Poids moléculaire

563 g/mol

Nom IUPAC

2,5-dihydroxybenzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C7H6O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-2-6(9)5(3-4)7(10)11/h5-8,17,23H,4,9-11,22H2,1-3H3;1-3,8-9H,(H,10,11)/t17-;/m0./s1

Clé InChI

LLDSEVAJXHNUAJ-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

SMILES isomérique

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

SMILES canonique

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Levamlodipine gentisate;  (S)-Amlodipine gentisate;  (S)-(-)-Amlodipine gentisate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine gentisate
Reactant of Route 2
Levamlodipine gentisate
Reactant of Route 3
Levamlodipine gentisate
Reactant of Route 4
Levamlodipine gentisate
Reactant of Route 5
Levamlodipine gentisate
Reactant of Route 6
Levamlodipine gentisate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.